5-bromo-N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
5-bromo-N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of bromine atoms, ethoxy, and hydroxy groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with pyridine-3-carbohydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction. The reaction mixture is then heated under reflux conditions to ensure complete reaction and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and catalysts. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
5-bromo-N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-bromo-N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine atoms and other functional groups can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-3-carbohydrazide
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
Uniqueness
5-bromo-N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H13Br2N3O3 |
---|---|
Molecular Weight |
443.09 g/mol |
IUPAC Name |
5-bromo-N-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H13Br2N3O3/c1-2-23-13-4-9(3-12(17)14(13)21)6-19-20-15(22)10-5-11(16)8-18-7-10/h3-8,21H,2H2,1H3,(H,20,22)/b19-6+ |
InChI Key |
ZTHDNGMFHYOMPC-KPSZGOFPSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC(=CN=C2)Br)Br)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC(=CN=C2)Br)Br)O |
Origin of Product |
United States |
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